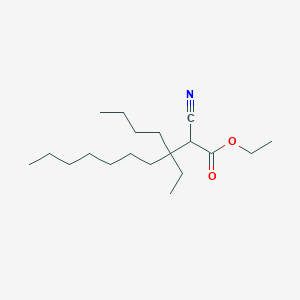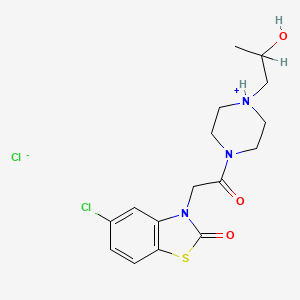
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazolinone core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl typically involves a multi-step process. The initial step often includes the formation of the benzothiazolinone core, followed by the introduction of the piperazine moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully controlled to maintain consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl involves its interaction with specific molecular targets. The piperazine moiety enhances its ability to bind to receptors or enzymes, while the benzothiazolinone core contributes to its biological activity. The compound may modulate various signaling pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
Compared to similar compounds, 5-Chloro-3-(4-(2-hydroxy-2-methylethyl)piperazin-1-yl)carbonylmethyl-2-benzothiazolinone HCl stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Propiedades
Número CAS |
32527-53-0 |
|---|---|
Fórmula molecular |
C16H21Cl2N3O3S |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
5-chloro-3-[2-[4-(2-hydroxypropyl)piperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;chloride |
InChI |
InChI=1S/C16H20ClN3O3S.ClH/c1-11(21)9-18-4-6-19(7-5-18)15(22)10-20-13-8-12(17)2-3-14(13)24-16(20)23;/h2-3,8,11,21H,4-7,9-10H2,1H3;1H |
Clave InChI |
SWMPOMJQLSHCRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+]1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


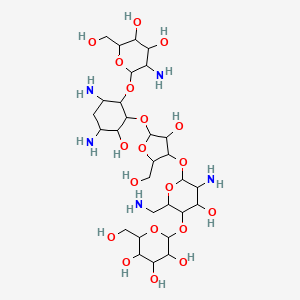

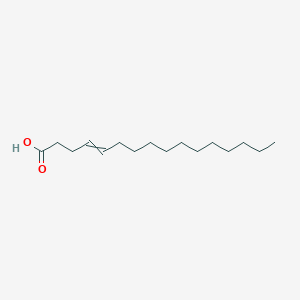
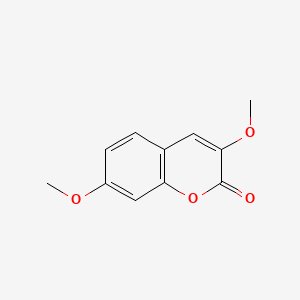

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)

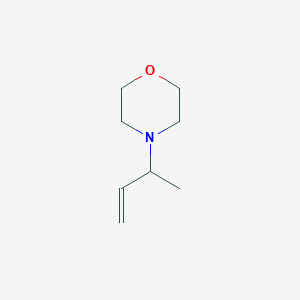


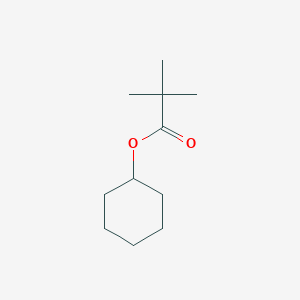
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
